molecular formula C15H14FN3O3 B2881971 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide CAS No. 1421444-59-8

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2881971
CAS No.: 1421444-59-8
M. Wt: 303.293
InChI Key: OLFUPLSMEGGSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrimidine ring, which is further connected to a tetrahydrofuran-2-carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.

    Attachment of the Tetrahydrofuran-2-carboxamide Moiety: The final step involves the coupling of the pyrimidine derivative with tetrahydrofuran-2-carboxylic acid or its activated ester, followed by amidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-chlorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
  • N-(2-(2-bromophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
  • N-(2-(2-methylphenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-2,4-5,8-9,13H,3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFUPLSMEGGSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.